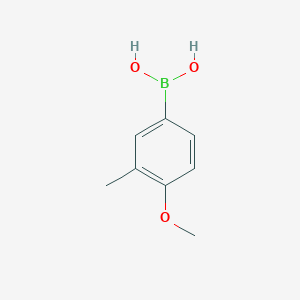

4-Methoxy-3-methylphenylboronic acid

Description

Properties

IUPAC Name |

(4-methoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVDQGVAZBTFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378489 | |

| Record name | 4-Methoxy-3-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175883-62-2 | |

| Record name | 4-Methoxy-3-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxy-3-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Methoxy-3-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-methylphenylboronic acid is a valuable reagent in organic synthesis, particularly as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2][3][4] Its utility extends to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of a common synthetic route to this compound, including a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The methodologies presented are based on established principles of boronic acid synthesis, adapted for this specific substituted phenylboronic acid.

Introduction

Arylboronic acids are a critical class of reagents in modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound, with its methoxy and methyl substituents on the phenyl ring, offers unique electronic and steric properties that can be exploited in the synthesis of targeted molecules. It serves as a key building block in medicinal chemistry for the design of novel compounds with potential therapeutic applications.[1] This guide outlines a robust and widely applicable method for its preparation, starting from commercially available 4-bromo-2-methylanisole.

Synthetic Pathway

The most common and efficient synthesis of this compound involves a two-step process:

-

Formation of a Grignard Reagent: 4-Bromo-2-methylanisole is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, (4-methoxy-3-methylphenyl)magnesium bromide.

-

Borylation: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.

-

Hydrolysis: The resulting boronic ester is hydrolyzed under acidic conditions to yield the final product, this compound.

This synthetic approach is analogous to the preparation of other arylboronic acids and can be adapted for scale-up.

Experimental Protocol

This protocol is a representative example for the synthesis of this compound. Researchers should adhere to all standard laboratory safety procedures.

Materials:

-

4-Bromo-2-methylanisole

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

An oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings.

-

A small crystal of iodine is added to activate the magnesium.

-

A solution of 4-bromo-2-methylanisole in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is typically indicated by a gentle reflux and the disappearance of the iodine color. The reaction mixture is then heated to reflux for 2-3 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

-

Hydrolysis and Work-up:

-

The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1-2 hours until a clear solution is obtained.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of ether and hexanes) to afford this compound as a white to off-white solid.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of arylboronic acids via the Grignard method. The values for this compound are expected to be within these ranges.

| Parameter | Value |

| Starting Material | 4-Bromo-2-methylanisole |

| Key Reagents | Magnesium, Triisopropyl borate |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Grignard: Reflux; Borylation: -78 °C |

| Reaction Time | Grignard: 2-3 hours; Borylation/Hydrolysis: Overnight |

| Typical Yield | 60-80% |

| Purity (by NMR) | >95% |

| Melting Point | Approximately 210 °C[5] |

| Appearance | White to light yellow powder or crystal[6] |

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound via the Grignard route is a reliable and scalable method for producing this important synthetic building block. The protocol provided in this guide offers a solid foundation for researchers in organic synthesis and drug development. Careful control of reaction conditions, particularly the exclusion of moisture during the Grignard and borylation steps, is crucial for achieving high yields and purity. The versatility of this compound in carbon-carbon bond formation ensures its continued importance in the development of novel chemical entities.

References

An In-depth Technical Guide to 4-Methoxy-3-methylphenylboronic acid: Properties and Applications

Abstract: 4-Methoxy-3-methylphenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, its primary application in Suzuki-Miyaura coupling, a general experimental protocol, and essential safety and handling information. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize advanced chemical intermediates.

Core Chemical and Physical Properties

This compound, also known as 4-methoxy-3-methylbenzeneboronic acid, is a white to light yellow crystalline powder.[1] It is a key building block in synthetic chemistry, valued for its ability to participate in the formation of carbon-carbon bonds.[2] The presence of the methoxy and methyl groups on the phenyl ring influences its reactivity and solubility, making it a preferred reagent in various synthetic applications.[2] It is often supplied containing varying amounts of its anhydride.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175883-62-2 | [1][3] |

| Molecular Formula | C₈H₁₁BO₃ | [1][2] |

| Molecular Weight | 165.98 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 210 °C | [2][3][4] |

| Purity | 98.0 to 112.0 % (Neutralization titration) | [4] |

| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) | [4] |

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][5] This reaction is a fundamental tool in modern organic chemistry for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2]

The unique structure of this compound, with its electron-donating methoxy and methyl groups, enhances its reactivity and selectivity in these coupling reactions.[2] This allows for the efficient and targeted introduction of the 4-methoxy-3-methylphenyl moiety into complex molecular architectures, which is critical for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

Below is a diagram illustrating the logical workflow of a typical Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific reaction conditions can vary, the following provides a general methodology for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on typical procedures found in the literature for similar couplings.[6]

General Procedure for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF). The choice of solvent depends on the solubility of the reactants.[6]

-

Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction's progress by a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

Table 2: GHS Hazard Information

| Hazard Class | Statement | Precautionary Codes |

| Skin Irritation | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

This is not an exhaustive list of all safety information. Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling the chemical.

Conclusion

This compound is a valuable and highly utilized reagent in organic chemistry. Its well-defined properties and reactivity profile make it an essential building block for the synthesis of complex organic molecules, particularly through the robust and efficient Suzuki-Miyaura cross-coupling reaction. Understanding its properties, applications, and handling requirements is crucial for its effective and safe use in research and development.

References

4-Methoxy-3-methylphenylboronic acid CAS number 175883-62-2

An In-depth Technical Guide to 4-Methoxy-3-methylphenylboronic acid

CAS Number: 175883-62-2

This technical guide provides a comprehensive overview of this compound, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, primary applications, synthesis protocols, and safety information.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its unique structure, featuring methoxy and methyl substituents, enhances its reactivity and selectivity in various chemical transformations.[3] The compound is noted for its enhanced solubility and reactivity compared to similar boronic acids, making it a preferred choice for many synthetic applications.[3]

| Property | Value | Reference |

| CAS Number | 175883-62-2 | [3] |

| Molecular Formula | C₈H₁₁BO₃ | [3] |

| Molecular Weight | 165.98 g/mol | [1][3] |

| Appearance | White to Light yellow powder/crystal | [1][2] |

| Melting Point | 210 °C | [3][4] |

| Purity | ≥98% | [2][5] |

| Synonyms | 4-Methoxy-3-methylbenzeneboronic acid | [1][3] |

| Storage | Room Temperature, recommended <15°C in a cool, dark, dry place | [2][3] |

Core Applications in Research and Development

This boronic acid derivative is a crucial building block in several advanced fields, primarily valued for its role in palladium-catalyzed cross-coupling reactions.

-

Pharmaceutical and Agrochemical Synthesis: It is a key intermediate in the synthesis of complex organic molecules for drug development and agrochemicals.[3][5] Its incorporation into target molecules can significantly influence properties such as receptor binding and metabolic stability.[5]

-

Suzuki-Miyaura Cross-Coupling: The reagent's primary application is in Suzuki-Miyaura reactions for the formation of C-C bonds.[3][5][6] This reaction is fundamental for creating biaryl structures, which are common motifs in biologically active compounds.[7] The methoxy and methyl groups on the phenyl ring influence the electronic and steric properties, leading to improved selectivity and yield.[6]

-

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials for electronics and sensors.[3][8] Its utility in synthesizing monomers for specialized polymers allows for the fine-tuning of material properties like thermal stability and conductivity.[8]

-

Bioconjugation and Sensors: The boronic acid moiety can form stable, reversible complexes with diols.[3][6] This property is exploited in bioconjugation for targeted drug delivery systems and in the development of selective chemical sensors.[3][8]

Synthesis Pathway and Reaction Mechanisms

The synthesis of arylboronic acids typically involves the formation of an organometallic intermediate followed by quenching with a borate ester.

Caption: Generalized synthesis workflow for arylboronic acids.

The most significant reaction involving this compound is the Suzuki-Miyaura coupling. The catalytic cycle, driven by a palladium catalyst, is a cornerstone of modern organic chemistry.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 eq)

-

This compound (1.2 mmol, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 mmol, 2.0 eq)[9]

-

Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Add the palladium catalyst to the flask under the inert atmosphere.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[9][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

-

Characterization: Confirm the structure of the product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Safety and Handling

Proper handling is essential when working with this chemical. It is intended for laboratory research purposes only.[11]

| Hazard Information | Precautionary Measures |

| GHS Classification | May cause skin, eye, and respiratory irritation.[12][13] |

| Signal Word | Warning[11][14] |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile), safety glasses with side-shields, and a lab coat.[11][12][14] A dust respirator is recommended if dust is generated.[11][14] |

| Handling | Use in a well-ventilated area or under a fume hood.[12][13] Avoid generating dust.[14] Wash hands thoroughly after handling.[12][14] |

| Storage | Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[11][14] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[11][14] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11][14] |

| First Aid (Inhalation) | Move the person to fresh air. If feeling unwell, call a poison center or doctor.[11][13] |

Conclusion

This compound (CAS: 175883-62-2) is a highly valuable and versatile reagent in modern chemistry. Its enhanced reactivity and solubility make it an excellent choice for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[3][6] Adherence to appropriate experimental protocols and safety guidelines is crucial for its effective and safe utilization in research and development.

References

- 1. This compound (contains varying amo… [cymitquimica.com]

- 2. This compound | 175883-62-2 | TCI AMERICA [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 12. aksci.com [aksci.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Molecular Structure of 4-Methoxy-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylphenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its strategic substitution pattern—a methoxy and a methyl group on the phenyl ring—imparts unique reactivity and selectivity, making it a valuable reagent in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.[1] This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic signature, and applications in synthetic chemistry, with a focus on its role in drug development.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁BO₃ | [2] |

| Molecular Weight | 165.98 g/mol | [1][2] |

| CAS Number | 175883-62-2 | [1][2] |

| Melting Point | 210 °C | [1][3] |

| Appearance | White to Light yellow powder to crystal | [2] |

| Synonyms | 4-Methoxy-3-methylbenzeneboronic acid | [1][2] |

Molecular Structure and Geometry

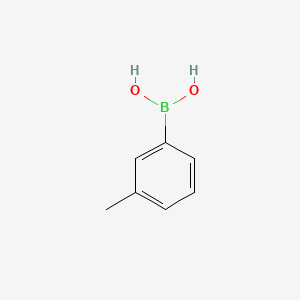

Diagram of the Molecular Structure of this compound

Structure of this compound

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific molecule are not widely published, data from similar compounds and theoretical calculations provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule, with characteristic chemical shifts for the aromatic carbons, the methoxy carbon, and the methyl carbon.

-

¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing organoboron compounds. The chemical shift of the boron atom would confirm the presence and the electronic environment of the boronic acid moiety.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes are summarized in Table 2.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (in B(OH)₂) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1500-1600 |

| B-O | Stretching | 1310-1380 |

| C-O (methoxy) | Stretching | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 166.

Experimental Protocols

Synthesis of this compound

A common synthetic route to arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic workup. A plausible synthesis for this compound would start from 4-bromo-1-methoxy-2-methylbenzene.

Reaction Scheme:

References

Technical Guide: 4-Methoxy-3-methylphenylboronic Acid in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methoxy-3-methylphenylboronic acid, a key building block in modern organic synthesis. This document outlines its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visualization of the reaction's catalytic cycle.

Core Compound Data

This compound is a versatile reagent widely utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a methoxy and a methyl group on the phenyl ring, enhances its reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[1]

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₈H₁₁BO₃[1][2][3][4][5] |

| Molecular Weight | 165.98 g/mol [1][2][3][4] |

| CAS Number | 175883-62-2[1][2][3][4] |

| Melting Point | 210 °C[1][3] |

| Appearance | White to light yellow powder/crystal[2] |

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[6] This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in biologically active molecules.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. This procedure should be adapted and optimized for specific substrates and scales.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, CsF, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

-

Deionized water (if using a biphasic system)

-

Reaction vessel (e.g., three-neck round-bottom flask)

-

Condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To the reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Equip the flask with a condenser and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent. If a biphasic system is used, add deionized water (typically in a 4:1 to 10:1 organic solvent to water ratio).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. If a single solvent was used, filter the mixture through Celite to remove the catalyst and salts. The filtrate can then be washed with water or brine.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the final product and regenerate the catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Stability and Storage of 4-Methoxy-3-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 4-Methoxy-3-methylphenylboronic acid. While specific, long-term quantitative stability data for this compound is not extensively published, this document consolidates general knowledge for arylboronic acids and outlines best practices for handling and storage to ensure its integrity for research and development applications.

Core Concepts in Stability

This compound, like many arylboronic acids, is a key reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The stability of this compound is critical for reaction efficiency, reproducibility, and the purity of the final products. Degradation can lead to lower yields and the formation of impurities that may be difficult to remove. The primary degradation pathways for arylboronic acids include oxidation and protodeboronation.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound. The following table summarizes the recommended conditions based on supplier information and general chemical safety guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or refrigerated (2-8°C) for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation and hydrolysis from atmospheric moisture. |

| Light | Keep in a dark place. | Minimizes potential light-catalyzed degradation. |

| Moisture | Store in a dry environment. | Prevents hydrolysis of the boronic acid to boric acid and the corresponding arene. |

| Incompatible Materials | Avoid strong oxidizing agents. | Boronic acids are susceptible to oxidation. |

Potential Degradation Pathways

The key to maintaining the stability of this compound is to mitigate the factors that lead to its degradation. The primary degradation pathways are illustrated in the diagram below.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and determine degradation pathways.

Forced Degradation (Stress Testing)

The goal of forced degradation is to accelerate the decomposition of the compound to predict its long-term stability.

a. Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

b. Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

c. Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

Analytical Methodology

A stability-indicating analytical method is crucial to separate and quantify the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.

a. HPLC Method Development:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound and its potential impurities have significant absorbance.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

b. Sample Analysis: Analyze the stressed samples using the validated HPLC method. The percentage of remaining this compound and the formation of any degradation products should be monitored over time.

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Conclusion

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-methylphenylboronic Acid

This technical guide provides a comprehensive overview of the key physical properties of 4-Methoxy-3-methylphenylboronic acid, with a specific focus on its melting point. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format and detailing relevant experimental protocols.

Core Physical and Chemical Properties

This compound is a versatile boronic acid derivative utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its molecular structure, featuring both a methoxy and a methyl group, influences its reactivity and physical characteristics.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Melting Point | 210 °C | [1][2][3] |

| Molecular Formula | C8H11BO3 | [1][2][4] |

| Molecular Weight | 165.98 g/mol | [1][2][3][4] |

| CAS Number | 175883-62-2 | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [2][3][4] |

| Physical State | Solid (at 20°C) | [2][3] |

| Purity | 98.0 to 112.0 % (by Neutralization titration) | [3] |

| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | [3] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[6] The following is a generalized yet detailed protocol for determining the melting point of this compound using a modern digital apparatus, such as a Mel-Temp.

Materials and Equipment:

-

This compound sample

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., DigiMelt or Mel-Temp)

-

Spatula

-

Safety goggles

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogeneous.[5]

-

Place a small amount of the compound on a clean, dry surface. If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle.[5][7]

-

Push the open end of a capillary tube into the powdered sample until a small amount of the compound enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom.[8] The packed sample height should be approximately 1-2 mm.[6]

-

-

Apparatus Setup and Calibration (if necessary):

-

Turn on the digital melting point apparatus and ensure it is clean and calibrated. For high accuracy, the thermometer can be calibrated using standards with known melting points.[8]

-

Set the starting temperature to at least 15-20°C below the expected melting point of 210°C.

-

-

Melting Point Measurement:

-

Rapid Determination (Optional but Recommended): For an unknown or to establish an approximate range, a rapid heating rate (e.g., 10-20°C per minute) can be used initially.[8]

-

Accurate Determination:

-

Allow the apparatus to cool to well below the approximate melting point found in the rapid run.

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

Set a slow, constant heating rate of approximately 2°C per minute as the temperature approaches the expected melting point.[7]

-

Observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first droplet of liquid appears.[7]

-

Continue heating at the slow rate and record the temperature (T2) at which the last solid particle completely liquefies.[7]

-

-

The melting point is reported as the range from T1 to T2.

-

-

Data Recording and Analysis:

-

Perform at least two careful determinations to ensure consistency and accuracy.

-

A sharp melting range (e.g., 209.5-210.5°C) is indicative of high purity. A broader range suggests the presence of impurities.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point.

Caption: Workflow for Melting Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 175883-62-2 | TCI AMERICA [tcichemicals.com]

- 4. This compound (contains varying amo… [cymitquimica.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

A Technical Guide to 4-Methoxy-3-methylphenylboronic Acid: Synthesis, Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylphenylboronic acid is a versatile reagent in modern organic chemistry, finding significant application in the synthesis of complex organic molecules. Its unique structural features, including the electron-donating methoxy group and the sterically influencing methyl group, impart desirable reactivity and selectivity in cross-coupling reactions. This technical guide provides an in-depth overview of its synonyms, chemical properties, a detailed experimental protocol for its application in the synthesis of a kinase inhibitor, and an illustrative example of a relevant biological signaling pathway.

Synonyms and Chemical Properties

Primarily known as this compound, this compound is also referred to in the literature and commercial catalogs by its synonym, 4-Methoxy-3-methylbenzeneboronic acid.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁BO₃ | [2] |

| Molecular Weight | 165.98 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 210 °C | [3] |

| CAS Number | 175883-62-2 | [1] |

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The principal application of this compound lies in its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create biaryl and heteroaryl structures, which are common motifs in biologically active compounds, including kinase inhibitors.[4][5] The boronic acid serves as the organoboron component that, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.

Experimental Protocols

While specific reaction conditions can vary depending on the substrates, the following section provides a detailed, representative experimental protocol for the synthesis of a kinase inhibitor scaffold, adapted from established methodologies for Suzuki-Miyaura couplings of nitrogen-rich heterocycles.[6] This protocol illustrates the use of a substituted phenylboronic acid, such as this compound, in the synthesis of a biologically relevant molecule.

Synthesis of a 3-Arylindazole Kinase Inhibitor Scaffold

This protocol describes the Suzuki-Miyaura cross-coupling of a 3-chloroindazole with a phenylboronic acid.

Materials:

-

3-Chloroindazole

-

This compound

-

Palladium precatalyst (e.g., SPhos-Pd-G2)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (reaction flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Microwave reactor (optional, for accelerated reaction times)[4]

Procedure:

-

Reaction Setup: To a reaction vessel, add the 3-chloroindazole (1.0 mmol), this compound (1.5 to 2.0 mmol), the palladium precatalyst (1.0 to 3.5 mol%), and potassium phosphate (2.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the reaction vessel.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Reaction: Heat the mixture to 60-100 °C with vigorous stirring. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[6] For microwave-assisted synthesis, the reaction can be heated to 120 °C for 30-60 minutes.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-(4-methoxy-3-methylphenyl)indazole.

Signaling Pathways and Biological Relevance

While this compound is a synthetic building block and not biologically active itself, it is instrumental in the synthesis of molecules that target key biological pathways implicated in diseases such as cancer. A prominent class of molecules synthesized using this and similar boronic acids are kinase inhibitors.

Kinases are enzymes that play a crucial role in cell signaling by phosphorylating proteins, thereby regulating a multitude of cellular processes including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.

Illustrative Example: Src Kinase Signaling Pathway

As a representative example, the Src family of non-receptor tyrosine kinases are often overactive in various cancers, leading to uncontrolled cell growth and metastasis. Small molecule inhibitors that target the ATP-binding site of Src can effectively block its activity. The synthesis of such inhibitors often involves a Suzuki-Miyaura coupling to construct the core scaffold. The diagram below illustrates the central role of Src kinase in cellular signaling and a potential point of inhibition by a synthesized therapeutic agent.

Caption: Src Kinase Signaling Pathway and Point of Inhibition.

This diagram illustrates how extracellular signals from various receptors converge on Src kinase, which in turn activates multiple downstream pathways (such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways) that promote cell proliferation, survival, and migration. A kinase inhibitor synthesized using a building block like this compound can block the activity of Src, thereby inhibiting these cancer-promoting processes.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl scaffolds that are central to the design of targeted therapeutics such as kinase inhibitors. The provided experimental protocol and signaling pathway illustration serve as a guide for researchers and drug development professionals in harnessing the potential of this important chemical building block.

References

- 1. This compound | 175883-62-2 | TCI AMERICA [tcichemicals.com]

- 2. This compound (contains varying amo… [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Substituted Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique chemical properties, particularly their ability to participate in palladium-catalyzed cross-coupling reactions and form reversible covalent bonds with diols, have propelled them to the forefront of academic and industrial research. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this versatile class of compounds. It further delves into their critical applications in drug discovery, offering detailed experimental protocols and visualizing key biological pathways.

I. A Historical Journey: From Obscurity to Ubiquity

The story of substituted phenylboronic acids is one of gradual discovery and explosive application. While the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860, it was not until two decades later that the first arylboronic acid, benzeneboronic acid, was prepared by Michaelis and Becker in 1880.[1] Their method involved the reaction of diethylzinc with triethyl borate, followed by air oxidation.[2]

Early synthetic routes to phenylboronic acids were often arduous and low-yielding. One of the first widely used methods involved the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis.[3][4] While conceptually straightforward, this method was often plagued by side reactions and purification challenges, leading to inconsistent yields.[3] Another early approach utilized organolithium reagents, which, while effective, presented challenges in terms of handling and cost, particularly for industrial applications.[2]

The landscape of phenylboronic acid chemistry was dramatically reshaped with the advent of palladium-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction in the late 1970s and 1980s provided a powerful and versatile method for the formation of carbon-carbon bonds, with arylboronic acids serving as key coupling partners.[1] This breakthrough catalyzed a surge in research into the synthesis and application of substituted phenylboronic acids. Concurrently, the discovery of the Miyaura borylation reaction offered an efficient means to synthesize boronic esters directly from aryl halides, further expanding the accessibility of this class of compounds.

The unique ability of phenylboronic acids to form reversible covalent esters with 1,2- and 1,3-diols has opened up another major avenue of application. This property has been harnessed for the development of sensors for carbohydrates, most notably for glucose monitoring in diabetes management.[1] In the realm of medicinal chemistry, this diol-binding capability has been exploited for targeted drug delivery, particularly to cancer cells which often overexpress sialic acid residues on their surface. Furthermore, the electrophilic nature of the boron atom has led to the design of potent enzyme inhibitors, exemplified by the proteasome inhibitor bortezomib, a cornerstone in the treatment of multiple myeloma.

II. Synthetic Methodologies: A Comparative Overview

The synthesis of substituted phenylboronic acids has evolved significantly from the early, often low-yielding methods to highly efficient and versatile catalytic procedures. This section provides a detailed overview of the key synthetic strategies, accompanied by quantitative data and experimental protocols.

A. Classical Synthetic Routes

1. The Grignard Reaction:

The reaction of a phenylmagnesium halide with a trialkyl borate, followed by acidic hydrolysis, remains a fundamental method for the preparation of phenylboronic acids. While it can be effective for a range of substrates, the highly reactive nature of the Grignard reagent can lead to the formation of borinic and boronic acid byproducts, impacting the overall yield.

Table 1: Synthesis of Substituted Phenylboronic Acids via Grignard Reaction

| Substituent | Aryl Halide | Trialkyl Borate | Yield (%) | Reference |

| 4-Formyl | 4-Chlorobenzaldehyde dimethyl acetal | Trimethyl borate | 95 (of Grignard) | [5] |

| 4-Cyano | 4-Formylphenylboronic acid (from Grignard) | - | 87 | [5] |

| 2,6-Dimethyl | 2,6-Dimethylbromobenzene | Tributyl borate | 80.1 | |

| 4-tert-Butyl | 4-tert-Butylbromobenzene | Trimethyl borate | - | |

| 4-Isopropyl | 4-Isopropylbromobenzene | Trimethyl borate | - |

Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction (Adapted from US Patent 6,576,789 B1)[5]

-

Step 1: Grignard Reagent Formation: A solution of 19 g (100 mmol) of 4-chlorobenzaldehyde dimethyl acetal in 100 ml of THF is added to a refluxing suspension of magnesium turnings over the course of 1 hour. The mixture is refluxed for an additional 4 hours. The yield of the Grignard reagent is determined by GC analysis after hydrolysis of an aliquot with dilute HCl.

-

Step 2: Borylation: The prepared Grignard solution is added dropwise at -50°C to a suspension of 10.4 g (100 mmol) of trimethyl borate in 300 ml of THF over 3 hours.

-

Step 3: Hydrolysis and Work-up: Upon completion of the addition, the white suspension is poured into 200 g of ice-water. The product is then hydrolyzed under acidic conditions (e.g., sulfuric acid at pH 0-3) to yield 4-formylphenylboronic acid.

2. Organolithium Reactions:

The use of organolithium reagents, generated from the reaction of an aryl halide with an alkyllithium reagent (e.g., n-butyllithium), offers an alternative to the Grignard method. While often providing cleaner reactions and higher yields for certain substrates, the use of pyrophoric alkyllithium reagents requires stringent anhydrous conditions and careful handling, making it less amenable to large-scale industrial processes.

B. Modern Catalytic Methods

1. Miyaura Borylation:

The palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is a powerful and widely used method for the synthesis of arylboronic esters. These esters can be readily hydrolyzed to the corresponding boronic acids or used directly in subsequent reactions like the Suzuki-Miyaura coupling. The reaction exhibits excellent functional group tolerance and generally proceeds under mild conditions.

Table 2: Synthesis of Substituted Phenylboronic Acid Esters via Miyaura Borylation

| Aryl Halide | Diboron Reagent | Catalyst | Base | Yield (%) | Reference |

| Phenyl bromide | B₂pin₂ | PdCl₂(dppf) | KOAc | High (unspecified) | - |

| 4-Bromotoluene | B₂pin₂ | PdCl₂(dppf) | KOAc | 89 | - |

| 4-Bromoanisole | B₂pin₂ | PdCl₂(dppf) | KOAc | 95 | - |

| 1-Bromo-4-nitrobenzene | B₂pin₂ | PdCl₂(dppf) | KOAc | 92 | - |

| 4-Bromobenzonitrile | B₂pin₂ | PdCl₂(dppf) | KOAc | 81 | - |

Experimental Protocol: General Procedure for Miyaura Borylation

-

A mixture of the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as PdCl₂(dppf) (3 mol%) in an anhydrous solvent (e.g., dioxane or DMSO) is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for several hours.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired arylboronic ester.

III. Key Applications in Drug Discovery and Development

The unique reactivity of substituted phenylboronic acids has made them invaluable in the field of drug discovery and development. Their applications range from their use as building blocks in the synthesis of complex molecules to their role as pharmacophores that interact directly with biological targets.

A. Suzuki-Miyaura Cross-Coupling in Complex Molecule Synthesis

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for the construction of biaryl and substituted aromatic structures, which are common motifs in many pharmaceutical agents. The reaction involves the palladium-catalyzed coupling of a boronic acid or ester with an organic halide or triflate in the presence of a base.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Enzyme Inhibition: The Case of Bortezomib and the Proteasome

The electrophilic boron atom of phenylboronic acids can form a reversible covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes, leading to potent and specific inhibition. A prime example of this is bortezomib, a dipeptidyl boronic acid that is a highly effective proteasome inhibitor.

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins. In cancer cells, particularly those of multiple myeloma which produce large quantities of protein, the proteasome is essential for survival. By inhibiting the proteasome, bortezomib disrupts protein homeostasis, leading to an accumulation of pro-apoptotic factors and ultimately, cell death.

Caption: The ubiquitin-proteasome pathway and its inhibition by bortezomib.

C. Targeting Sialic Acid in Cancer Therapy

Many cancer cells exhibit aberrant glycosylation patterns, often characterized by an overexpression of sialic acid on the cell surface. This feature can be exploited for targeted drug delivery using phenylboronic acid-functionalized nanoparticles or drug conjugates. The phenylboronic acid moiety acts as a "molecular hook," binding to the diol groups of sialic acid and facilitating the selective uptake of the therapeutic agent by cancer cells. This interaction can trigger downstream signaling pathways that lead to apoptosis or other forms of cell death. One such pathway involves the Siglec (sialic acid-binding immunoglobulin-like lectin) family of receptors, which are expressed on immune cells and can be modulated by interactions with sialic acids on tumor cells.

Caption: Phenylboronic acid targeting of sialic acid on cancer cells.

IV. Conclusion and Future Perspectives

The journey of substituted phenylboronic acids from their initial discovery to their current status as indispensable reagents in organic chemistry and drug development is a testament to the power of fundamental research and the serendipity of scientific discovery. The continued exploration of their unique chemical properties promises to unlock new applications in areas such as materials science, diagnostics, and therapeutics. As our understanding of complex biological systems deepens, the ability of phenylboronic acids to engage in specific and reversible interactions will undoubtedly be harnessed to create the next generation of smart materials and targeted therapies. The future of this remarkable class of compounds is bright, with limitless potential for innovation and impact.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Application Notes and Protocols for 4-Methoxy-3-methylphenylboronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylphenylboronic acid is a versatile reagent in organic synthesis, particularly valued for its application in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The unique substitution pattern of this compound, featuring both an electron-donating methoxy group and a methyl group, enhances its reactivity and selectivity in palladium-catalyzed cross-coupling reactions. These characteristics make it an important building block for the creation of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling, with a focus on its application in the synthesis of tubulin polymerization inhibitors, a promising class of anticancer agents.

Core Applications

The primary application of this compound in Suzuki-Miyaura coupling is the synthesis of substituted biaryl compounds. These structures are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents. One notable application is in the synthesis of analogues of natural products with potent biological activity, such as combretastatin A-4.

Synthesis of Combretastatin Analogues as Tubulin Polymerization Inhibitors:

Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[2][3] Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division.[2] By binding to the colchicine site on β-tubulin, combretastatin A-4 and its analogues disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells.[4][5] The 4-methoxy-3-methylphenyl moiety can be incorporated as a key structural element in these analogues to optimize their biological activity.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling reaction using this compound is influenced by several factors, including the choice of coupling partner (aryl halide or triflate), palladium catalyst, ligand, base, and solvent system. Below is a summary of representative reaction conditions and yields for the coupling of this compound with various aryl bromides.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 80 | 12 | ~90 (estimated) |

| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | ~92 (analogous) |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | ~75 (analogous) |

| 4 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 16 | ~88 (analogous) |

Note: Yields are based on reported data for analogous Suzuki-Miyaura coupling reactions and serve as a general guideline. Actual yields may vary depending on specific substrate and optimized conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

This protocol provides a general procedure for the synthesis of a biaryl compound. The specific conditions may require optimization for each unique substrate combination.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Degassed deionized water (if using a biphasic system)

-

Reaction vessel (e.g., Schlenk flask or round-bottom flask)

-

Condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) and the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of Tubulin Polymerization by a Combretastatin Analogue.

Experimental Workflow

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Logical Relationship of Suzuki-Miyaura Coupling

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Methoxy-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methoxy-3-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The primary focus is on the Suzuki-Miyaura coupling reaction, which is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The Suzuki-Miyaura coupling is a versatile and powerful method for the synthesis of biaryls, a structural motif frequently found in pharmaceuticals and functional materials.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from general knowledge of Suzuki-Miyaura reactions with similar substrates, as specific comprehensive studies on this particular boronic acid are limited.

| Entry | Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 90-98 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH/H₂O | 80 | 16 | 75-85 |

| 4 | 4-Chlorotoluene | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 110 | 24 | 70-80 |

| 5 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | Ethanol/H₂O | 80 | 10 | 88-96 |

Experimental Protocols

This section provides a detailed, generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.

Materials and Equipment

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, Ethanol)

-

Degassed deionized water

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and heating plate/mantle

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

General Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If a ligand is required, it should be added at this stage.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

These protocols and application notes serve as a guide for researchers in the successful application of this compound in palladium-catalyzed cross-coupling reactions for the synthesis of valuable chemical entities. Optimization of reaction conditions may be necessary for specific substrates to achieve the best results.

References

Applications in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pharmaceutical intermediates is a critical stage in drug development and manufacturing. The efficiency, stereoselectivity, and environmental impact of these synthetic routes are of paramount importance. This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates, highlighting modern catalytic and biocatalytic methodologies.

Application Note 1: Asymmetric Synthesis of (S)-CHPGA, a Key Intermediate for (S)-Oxybutynin

(S)-Oxybutynin is an anticholinergic medication used to treat overactive bladder. A crucial chiral intermediate in its synthesis is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA). Organocatalysis, utilizing small organic molecules as catalysts, offers an efficient and environmentally benign approach to establishing the chiral center in this intermediate. The L-proline catalyzed asymmetric aldol reaction is a powerful tool for this transformation.

Signaling Pathway of Oxybutynin

Oxybutynin exerts its therapeutic effect by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M2 and M3 subtypes, in the detrusor muscle of the bladder.[1][2] This antagonism blocks the binding of acetylcholine, a neurotransmitter that triggers muscle contractions.[3] By inhibiting these receptors, oxybutynin leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[4][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Highly Productive, Whole-Cell DERA Chemoenzymatic Process for Production of Key Lactonized Side-Chain Intermediates in Statin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of 4-Methoxy-3-methylphenylboronic Acid in Agrochemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized as a key building block in the development of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both a methoxy and a methyl group on the phenyl ring, influences the electronic and steric properties of the molecule, enhancing its reactivity and selectivity in cross-coupling reactions.[3] This makes it an invaluable tool for the synthesis of novel agrochemicals, including herbicides, insecticides, and fungicides.

The primary application of this compound in agrochemical development lies in its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] The reaction's tolerance to a wide range of functional groups and its relatively mild conditions make it ideal for the late-stage functionalization of complex molecules, a common strategy in the development of new active ingredients for crop protection.

Application in Agrochemical Synthesis

The incorporation of the 4-methoxy-3-methylphenyl moiety into a molecule can significantly impact its biological activity. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's polarity and solubility, while the methyl group can provide steric bulk and affect the binding affinity to target proteins. These subtle modifications can lead to the discovery of compounds with improved efficacy, selectivity, and metabolic stability.

Herbicide Development

Phenylboronic acid derivatives are employed in the synthesis of various herbicidal compounds. For instance, substituted phenylboronic acids are key intermediates in the synthesis of picolinate and pyrimidine-based herbicides. The Suzuki-Miyaura coupling reaction allows for the efficient connection of the substituted phenyl ring to the heterocyclic core of these herbicides.

Insecticide Development

In the field of insecticide discovery, the 4-methoxy-3-methylphenyl group can be incorporated into various scaffolds to explore structure-activity relationships. For example, in the development of novel meta-diamide insecticides, which act on the insect's ryanodine receptor, the modification of the central phenyl ring with substituents like the methoxy and methyl groups can lead to compounds with potent insecticidal activity against key pests such as Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm).[2][5]

Fungicide Development

The development of new fungicides often involves the synthesis of molecules that can effectively inhibit essential fungal enzymes. The 4-methoxy-3-methylphenyl scaffold can be a crucial component of these molecules, contributing to the overall shape and electronic properties required for potent and selective inhibition.

Experimental Protocols

The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction using this compound for the synthesis of a hypothetical agrochemical intermediate.

Protocol 1: Synthesis of 2-(4-Methoxy-3-methylphenyl)-pyridine

This protocol outlines the synthesis of a biaryl compound, a common structural motif in agrochemicals, via a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

2-Bromopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 6.0 mmol), 2-bromopyridine (0.87 g, 5.5 mmol), palladium(II) acetate (0.025 g, 0.11 mmol), and triphenylphosphine (0.058 g, 0.22 mmol).

-

Solvent and Base Addition: Add 1,4-dioxane (30 mL) and a 2 M aqueous solution of potassium carbonate (6.0 mL).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.